molecular formula C15H12O3 B3026827 1,3,5-Tris(2-propynyloxy)benzene CAS No. 114233-80-6

1,3,5-Tris(2-propynyloxy)benzene

Cat. No. B3026827
M. Wt: 240.25 g/mol
InChI Key: WVZIFQJSKQJHDU-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-propynyloxy)benzene, with the chemical formula C₁₅H₁₂O₃ , is a compound that belongs to the class of aryl ethers . It is characterized by three propynyl (alkynyl) groups attached to a benzene ring. The compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of 1,3,5-Tris(2-propynyloxy)benzene involves the reaction of 1,3,5-tris(hydroxy)benzene (also known as phloroglucinol ) with propargyl bromide or propargyl alcohol . The alkyne groups are introduced through the reaction of phloroglucinol with the propargyl reagents under suitable conditions. The synthesis can be achieved via conventional organic synthesis methods, and the product can be purified using standard techniques.



Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(2-propynyloxy)benzene consists of a central benzene ring with three propynyl (alkynyl) substituents. The triple bonds in the propynyl groups confer rigidity to the molecule, affecting its overall shape and electronic properties. X-ray crystallography studies reveal the precise arrangement of atoms in the solid state.



Chemical Reactions Analysis

1,3,5-Tris(2-propynyloxy)benzene can participate in various chemical reactions:



  • Click Chemistry : The terminal alkynes can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it useful for bioconjugation and material science.

  • Cross-Coupling Reactions : The propynyl groups can be functionalized through Sonogashira or Glaser coupling reactions.

  • Polymerization : The triple bonds allow for polymerization reactions, leading to the formation of polymeric materials.



Physical And Chemical Properties Analysis


  • Physical State : 1,3,5-Tris(2-propynyloxy)benzene exists as a solid at room temperature.

  • Melting Point : The compound melts at a specific temperature (exact value not provided).

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone, dichloromethane, and ethyl acetate.

  • UV-Vis Absorption : The conjugated system in the benzene ring allows for UV absorption in the range of 200–400 nm.


Scientific Research Applications

Synthesis of Cross-Linked Polymers

1,3,5-Tris(2-propynyloxy)benzene has been explored for its potential in synthesizing cross-linked polymers. A study demonstrates its application as a trifunctional monomer for creating polymeric networks. The compound exhibits a unique propeller-like conformation and shows potential for cyclotrimerization in crystals, which is significant for developing novel polymer structures (Lindeman et al., 1993).

Development of Conducting Polymers

Research has been conducted on the electrochemical properties of derivatives of 1,3,5-tris(2-propynyloxy)benzene, leading to the development of two- or three-dimensional conducting polymers. These findings are significant in the field of advanced functional materials, particularly in electronics and materials science (Chérioux & Guyard, 2001).

Role in Organic Synthesis and Industrial Applications

The compound serves as an important intermediate in organic synthesis. It has been utilized in pharmaceutical industries, pesticide preparation, and organic materials due to its ability to introduce various functional groups through different types of reactions (We, 2015).

Creation of Honeycomb-like Layered Frameworks

1,3,5-Tris(2-propynyloxy)benzene derivatives have been used to synthesize zirconium phosphonate with a honeycomb-like structure. This structure displays significant thermal stability and resistance to hydrolysis, highlighting its potential in creating robust materials (Taddei et al., 2014).

Antioxidation Behavior in Industrial Applications

A derivative of 1,3,5-Tris(2-propynyloxy)benzene, specifically 1,3,5-tris(phenylamino) benzene, has been synthesized and evaluated for its antioxidation behavior in various ester oils. This is particularly important in industrial applications where the antioxidation properties are crucial (Changqing et al., 2016).

Electrochromic Metal Complex Nanosheets

Research into electrochromic metal complex nanosheets, incorporating 1,3,5-Tris(2-propynyloxy)benzene derivatives, has shown potential applications in creating devices with reversible redox reactions and distinct color changes. This has implications for the development of advanced display technologies (Takada et al., 2015).

Selective Sensing and Capture of Picric Acid

1,3,5-Tris(2-propynyloxy)benzene derivatives have also been used in the development of fluorescent chemo-sensors for the selective sensing and capture of picric acid. This application is significant in environmental monitoring and safety (Vishnoi et al., 2015).

Safety And Hazards


  • Hazard Statement : The compound is classified as H302 (harmful if swallowed) according to the Globally Harmonized System (GHS).

  • Precautions : Handle with care, avoid ingestion, and use appropriate protective equipment.

  • Storage : Store sealed in a dry place at room temperature.


Future Directions

1,3,5-Tris(2-propynyloxy)benzene holds promise in various fields:



  • Materials Science : Explore its use in designing functional materials, such as conducting polymers or molecular switches.

  • Biomedical Applications : Investigate its potential as a drug scaffold or bioactive compound.

  • Catalysis : Assess its catalytic properties for organic transformations.


properties

IUPAC Name

1,3,5-tris(prop-2-ynoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZIFQJSKQJHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(2-propynyloxy)benzene

Synthesis routes and methods

Procedure details

Trihydroxybenzene (0.5 g 3.08 mmol) and propargyl bromide (4 ml, 12 mmol) were dissolved in 10 mL THF, dry potassium carbonate (3.75 g, 12 mmol) and catalytic amount 18-crown-6-ether was added. The reaction mixture was stirred at room temperature for 18 h. The solvent was evaporated and the mixture was dissolved in DCM, washed with brine. Concentration afforded crude product which was further purified by silica gel chromatography (1:2 ethyl acetate:hexane), giving compounds 17 0.54 g (72%). TLC (1:2 ethyl acetate:hexane): Rf=0.36. 1H NMR (400 MHz, CDCl3) δ 6.26 (3H, s), 4.64 (6H, d, J=2.4 Hz), 2.54 (3H, t, J=2.4 Hz). 13C NMR (100 MHz, CDCl3) δ 159.41, 95.50, 78.35, 75.88, 56.04. Low-resolution mass spectrum (ESI) calcd. for C15H13O3 [M+H]+: 241.08. Found: 241.00.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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